molecular formula C20H22ClN3O B608075 Imidafenacin hydrochloride CAS No. 893421-54-0

Imidafenacin hydrochloride

Cat. No.: B608075
CAS No.: 893421-54-0
M. Wt: 355.86
InChI Key: KOVKCGOEUKOSFQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidafenacin hydrochloride primarily targets the muscarinic M1 and M3 receptors . These receptors play a crucial role in the contraction of the detrusor muscle in the bladder .

Mode of Action

This compound acts as an antimuscarinic agent . It binds to and antagonizes muscarinic M1 and M3 receptors with high affinity . It also antagonizes muscarinic M2 receptors, but with lower affinity . The antagonism of these receptors by imidafenacin prevents contraction of the bladder’s detrusor muscle, reduces acetylcholine release, and ultimately reduces the frequency of urination .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the muscarinic receptors in the bladder . M3 receptors stimulate contraction of the detrusor muscle in the bladder via the release of calcium from the sarcoplasmic reticulum . M2 receptors, also present in the detrusor muscle, serve to inhibit adenylate cyclase, reducing the relaxation mediated by β adrenergic receptors .

Pharmacokinetics

This compound is rapidly absorbed, with maximum plasma concentrations occurring 1 to 3 hours after oral administration . Plasma concentrations of imidafenacin increase in a dose-dependent manner, with an elimination half-life of approximately 3 hours . The pharmacokinetic profiles of imidafenacin showed almost identical T max, T 1/2, and CL/F values with dose-dependent C max and AUC values .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of urinary frequency . By antagonizing muscarinic receptors in the bladder, this compound reduces the frequency of urination in the treatment of overactive bladder .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidafenacin hydrochloride typically involves the reaction of 2-halogenated ethyl diphenylacetonitrile with 2-methylimidazole. This reaction is carried out in the presence of alcohol compounds as solvents and polyethylene glycol as a phase-transfer catalyst. The process combines replacement and hydrolysis reactions under alkali metal hydroxide conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Imidafenacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Imidafenacin hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies involving antimuscarinic agents and their interactions with muscarinic receptors.

    Biology: Research focuses on its effects on cellular signaling pathways and receptor binding affinities.

    Medicine: this compound is extensively studied for its therapeutic potential in treating overactive bladder and related urinary disorders.

    Industry: The compound is used in the development of new pharmaceuticals targeting muscarinic receptors.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its high selectivity for muscarinic M3 receptors, which are primarily responsible for bladder contraction. This selectivity results in fewer side effects compared to other antimuscarinic agents, making it a preferred choice for treating overactive bladder .

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O.ClH/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H2,21,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVKCGOEUKOSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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